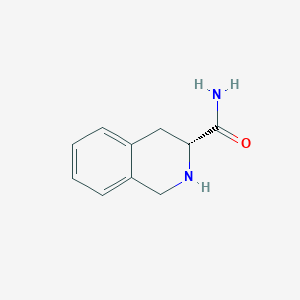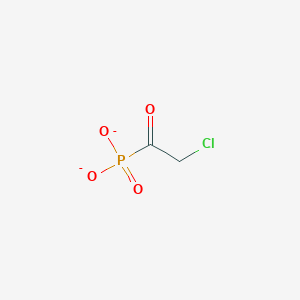
(Chloroacetyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chloroacetyl)phosphonic acid, also known as CAPA, is an organophosphorus compound that has gained significant attention in the scientific community due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents. CAPA is widely used in various industries, including agriculture, pharmaceuticals, and manufacturing.
作用機序
(Chloroacetyl)phosphonic acid acts as a phosphorylating agent, which means it can transfer a phosphate group to other molecules. This property makes (Chloroacetyl)phosphonic acid useful in the synthesis of peptides and nucleotides. (Chloroacetyl)phosphonic acid can also inhibit the activity of certain enzymes by phosphorylating them, leading to their inactivation.
Biochemical and Physiological Effects
(Chloroacetyl)phosphonic acid has been shown to have various biochemical and physiological effects. Studies have shown that (Chloroacetyl)phosphonic acid can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes (Chloroacetyl)phosphonic acid useful in the treatment of Alzheimer's disease. (Chloroacetyl)phosphonic acid has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
(Chloroacetyl)phosphonic acid has several advantages for lab experiments. It is a highly reactive compound that can be easily synthesized and purified. (Chloroacetyl)phosphonic acid is also stable under a wide range of conditions, making it useful in various experiments. However, (Chloroacetyl)phosphonic acid is highly toxic and can be dangerous if not handled properly. Therefore, it should be used with caution in the laboratory.
将来の方向性
There are several future directions for research on (Chloroacetyl)phosphonic acid. One area of interest is the development of (Chloroacetyl)phosphonic acid-based drugs for the treatment of Alzheimer's disease and cancer. Another area of interest is the synthesis of (Chloroacetyl)phosphonic acid analogs with improved properties, such as increased stability and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of (Chloroacetyl)phosphonic acid and its effects on various biological systems.
Conclusion
In conclusion, (Chloroacetyl)phosphonic acid is a highly versatile compound with various applications in scientific research. Its unique properties make it useful in the synthesis of peptides and nucleotides, as well as in the development of drugs and agrochemicals. While (Chloroacetyl)phosphonic acid has several advantages for lab experiments, it is also highly toxic and should be handled with caution. Further research is needed to fully understand the potential of (Chloroacetyl)phosphonic acid in various fields.
科学的研究の応用
(Chloroacetyl)phosphonic acid has been extensively studied for its various applications in scientific research. It is widely used as a phosphorylating agent in the synthesis of peptides and nucleotides. (Chloroacetyl)phosphonic acid has also been used as a precursor in the synthesis of phosphorus-containing drugs and agrochemicals. In addition, (Chloroacetyl)phosphonic acid is used as a reagent in the analysis of amino acids and peptides.
特性
CAS番号 |
131711-04-1 |
|---|---|
製品名 |
(Chloroacetyl)phosphonic acid |
分子式 |
C2H2ClO4P-2 |
分子量 |
156.46 g/mol |
IUPAC名 |
(2-chloroacetyl)phosphonic acid |
InChI |
InChI=1S/C2H4ClO4P/c3-1-2(4)8(5,6)7/h1H2,(H2,5,6,7) |
InChIキー |
WNRQTPHCNDLIOO-UHFFFAOYSA-L |
SMILES |
C(C(=O)P(=O)(O)O)Cl |
正規SMILES |
C(C(=O)P(=O)([O-])[O-])Cl |
同義語 |
chloroacetylphosphonate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)



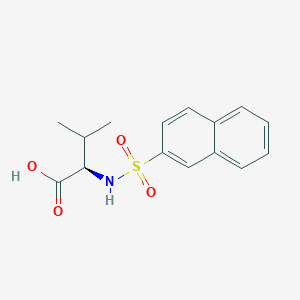
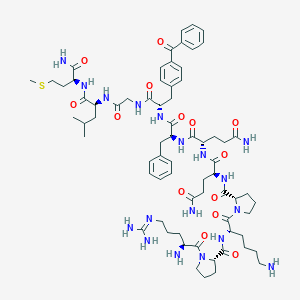
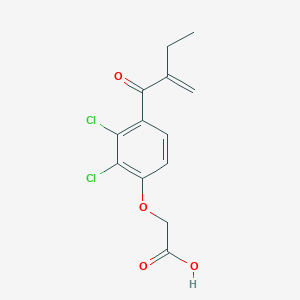


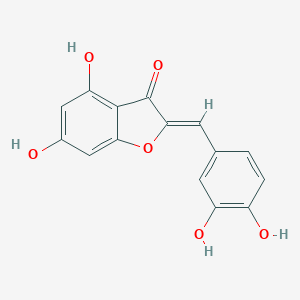
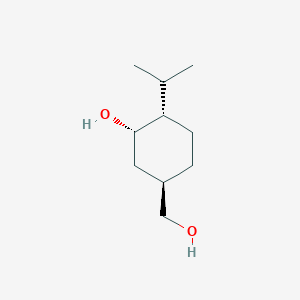
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)
